BenchChemオンラインストアへようこそ!

5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride

5-HT3 receptor antagonist radioligand binding structure-activity relationship

5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride (CAS 189308-64-3) is a dihydrobenzofuran-based acyl chloride distinguished by the simultaneous presence of a 5-chloro substituent and geminal 2,2-dimethyl groups on the dihydrofuran ring. This dual-substitution pattern is not incidental: extensive structure–activity relationship (SAR) studies across two independent medicinal chemistry programs have demonstrated that both the 5-chloro and the 2,2-dimethyl motifs are individually critical for high-affinity serotonin receptor engagement.

Molecular Formula C11H10Cl2O2
Molecular Weight 245.10 g/mol
CAS No. 189308-64-3
Cat. No. B12898741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride
CAS189308-64-3
Molecular FormulaC11H10Cl2O2
Molecular Weight245.10 g/mol
Structural Identifiers
SMILESCC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)Cl)C
InChIInChI=1S/C11H10Cl2O2/c1-11(2)5-6-3-7(12)4-8(10(13)14)9(6)15-11/h3-4H,5H2,1-2H3
InChIKeyOJNHVYWIUHIOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride (CAS 189308-64-3): Core Intermediate for Serotonin Receptor Modulators


5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride (CAS 189308-64-3) is a dihydrobenzofuran-based acyl chloride distinguished by the simultaneous presence of a 5-chloro substituent and geminal 2,2-dimethyl groups on the dihydrofuran ring. This dual-substitution pattern is not incidental: extensive structure–activity relationship (SAR) studies across two independent medicinal chemistry programs have demonstrated that both the 5-chloro and the 2,2-dimethyl motifs are individually critical for high-affinity serotonin receptor engagement [1][2]. The compound serves as the penultimate activated intermediate in the synthesis of zatosetron (a potent, orally active 5-HT₃ receptor antagonist that reached clinical investigation) and has also been employed to construct conformationally constrained 5-HT₂C agonists [1][2][3].

Why Unsubstituted or Partially Substituted Dihydrobenzofuran-7-carbonyl Chlorides Cannot Replace CAS 189308-64-3


In-class dihydrobenzofuran-7-carbonyl chlorides lacking either the 5-chloro substituent (e.g., CAS 499785-51-2) or the 2,2-dimethyl substitution (e.g., CAS 123266-63-7) cannot replicate the pharmacological profile enabled by the fully elaborated 5-chloro-2,2-dimethyl scaffold. Systematic SAR investigation by Kuroita et al. established that 5-HT₃ receptor binding affinity follows a strict rank order—dimethyl ≥ (2S)-methyl > (2R)-methyl > unsubstituted dihydro—with the 2,2-dimethyl analogs consistently outperforming their monomethyl and unsubstituted counterparts [2]. Independently, Robertson et al. demonstrated that removal of the 5-chloro substituent from the dihydrobenzofuran-7-carboxamide series resulted in a substantial loss of 5-HT₃ receptor antagonist potency, identifying the chloro group as one of four indispensable structural elements for optimal activity [1]. Furthermore, Cheng et al. showed that the 2,2-dimethyl-2,3-dihydrobenzofuran core serves as a conformationally constrained bioisostere of an isopropyl phenyl ether, a structural feature that cannot be achieved with unsubstituted or monomethyl analogs and is essential for achieving serotonin receptor subtype selectivity [3]. Generic substitution with simpler benzofuran-7-carbonyl chlorides therefore forfeits the precise pharmacophoric geometry that has been validated across two distinct serotonin receptor targets.

Quantitative Differentiation Evidence: 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride vs. Closest Analogs


5-HT₃ Receptor Binding Affinity: 5-Chloro-2,2-dimethyl Substitution Delivers Sub-Picomolar Ki vs. Monomethyl and Unsubstituted Analogs

In a systematic SAR study of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives, Kuroita et al. directly compared the 5-HT₃ receptor binding affinities of dimethyl-, (2S)-monomethyl-, (2R)-monomethyl-, and unsubstituted dihydrobenzofuran analogs, all bearing the identical 5-chloro substituent and (S)-1-azabicyclo[2.2.2]oct-3-yl basic moiety. The 2,2-dimethyl analog (compound 24, derived from CAS 189308-64-3) exhibited the highest affinity in the entire series (Ki = 0.055 nM), establishing a clear rank order: dimethyl ≥ (2S)-methyl > (2R)-methyl > dihydro [1]. The superiority of the 2,2-dimethyl substitution pattern is further corroborated by Robertson et al., who identified the dimethyl substitution as one of four non-negotiable structural determinants for optimal 5-HT₃ receptor antagonism in the zatosetron series [2].

5-HT3 receptor antagonist radioligand binding structure-activity relationship dihydrobenzofuran carboxamide

In Vivo 5-HT₃ Antagonist Potency (von Bezold-Jarisch Reflex): 2,2-Dimethyl Derivatives Show Superior Efficacy vs. Monomethyl and Unsubstituted Analogs

The same SAR study by Kuroita et al. extended the comparison to an in vivo functional assay—antagonism of the von Bezold-Jarisch reflex in rats—which measures the ability of compounds to block serotonin-induced bradycardia, a physiological response mediated entirely by 5-HT₃ receptors. The 5-chloro-2,2-dimethyl analog (compound 24) demonstrated the most potent in vivo activity with an ED₅₀ = 0.18 μg/kg i.v., consistent with its superior in vitro binding affinity [1]. The rank order established in vivo (dimethyl ≥ (2S)-methyl > (2R)-methyl > dihydro) precisely mirrored the in vitro binding results [1]. In the related zatosetron series (where the acyl chloride CAS 189308-64-3 is the direct synthetic precursor), Robertson et al. reported that zatosetron maleate—bearing the identical 5-chloro-2,2-dimethyl-dihydrobenzofuran-7-carbonyl moiety—achieved an ED₅₀ = 0.86 μg/kg i.v. in the 5-HT-induced bradycardia model, with oral doses of 30 μg/kg producing >6 h of sustained receptor blockade [2].

von Bezold-Jarisch reflex in vivo pharmacology 5-HT3 antagonist ED50

Validated Penultimate Intermediate for Zatosetron: Only the 5-Chloro-2,2-dimethyl Acyl Chloride Enables Direct Amide Coupling to the Tropane Amine

CAS 189308-64-3 is the direct penultimate intermediate in two independently published synthetic routes to zatosetron maleate, a clinically investigated 5-HT₃ antagonist [1][2]. In Route 1 (Robertson/Cohen), 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 123656-27-9) is treated with thionyl chloride (SOCl₂) to generate the target acyl chloride, which is then condensed with 3α-aminotropane (endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine) to furnish zatosetron [1][2]. In Route 2 (O'Bannon & Wheeler), the same acyl chloride is generated using oxalyl chloride in toluene and coupled identically [3]. The key differentiation is that this specific acyl chloride bears the complete 5-chloro-2,2-dimethyl pharmacophore pre-installed; alternative acyl chlorides (e.g., non-chlorinated CAS 499785-51-2 or non-dimethyl CAS 123266-63-7) would require additional synthetic steps to introduce the missing substituents post-coupling—a chemically impractical sequence given the incompatibility of the acyl chloride functionality with further electrophilic aromatic substitution or alkylation chemistry. The convergent nature of the zatosetron synthesis—where the fully elaborated benzofuran acyl chloride is coupled as the final or penultimate step—is strategically dependent on the availability of CAS 189308-64-3.

zatosetron synthesis acyl chloride intermediate amide coupling process chemistry

Conformationally Constrained 5-HT₂C Agonist Scaffold: The 2,2-Dimethyl-2,3-dihydrobenzofuran Core Confers Receptor Subtype Selectivity Unattainable with Acyclic Isopropyl Phenyl Ethers

Cheng et al. designed a constrained analog of a selective 5-HT₂C agonist by replacing the flexible isopropyl phenyl ether moiety of lead compound (+)-1 with the rigid 2,2-dimethyl-2,3-dihydrobenzofuran scaffold—the identical core present in CAS 189308-64-3. The lead compound (+)-1 (acyclic isopropyl phenyl ether) showed: 5-HT₂C EC₅₀ = 71 nM (Eₘₐₓ = 100%), 5-HT₂B EC₅₀ = 682 nM (Eₘₐₓ = 57%), 5-HT₂A EC₅₀ = 7,190 nM (Eₘₐₓ = 17%), yielding selectivity ratios of ~10-fold over 5-HT₂B and ~101-fold over 5-HT₂A [1]. The constrained dimethyl-dihydrobenzofuran analog (compound 2) was synthesized via a 12-step route with 17% overall yield, with the 5-chloro-2,2-dimethyl-dihydrobenzofuran-7-carboxylate serving as the key intermediate—the same ester precursor to CAS 189308-64-3 [1][2]. While compound 2 displayed modest potency as a 5-HT₂C agonist, the scaffold itself was validated as a viable conformationally restricted bioisostere, opening the door to further optimization. Critically, the 2,2-dimethyl substitution is structurally essential for constraining the dihydrofuran ring into the bioactive conformation that mimics the folded isopropyl phenyl ether pharmacophore; monomethyl or unsubstituted dihydrobenzofuran analogs lack this conformational restriction and would revert toward a less selective binding profile [1].

5-HT2C agonist conformational restriction receptor subtype selectivity serotonin

Enabling ¹⁴C-Radiolabeled Synthesis for ADME Studies: The Acyl Chloride Intermediate Permits Radiochemical Carbonylation Not Possible with Fully Assembled Final Compounds

O'Bannon and Wheeler reported the synthesis of carbonyl-¹⁴C-labeled zatosetron maleate using a route in which the 5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carbonyl chloride (generated in situ from the corresponding carboxylic acid via oxalyl chloride) serves as the critical intermediate for introducing the ¹⁴C radiolabel at the carboxamide carbonyl position [1]. The synthetic sequence proceeds from 5-chloro-7-bromo-2,3-dihydro-2,2-dimethylbenzofuran via CuCN-mediated cyanation with K¹⁴CN, hydrolysis to the ¹⁴C-carboxylic acid, conversion to the ¹⁴C-acyl chloride, and final condensation with aminotropane [1]. This strategy places the radiolabel at a metabolically informative position (the carboxamide carbonyl) while keeping the benzofuran core intact. The availability of the acyl chloride as a discrete, storable intermediate—rather than generating it transiently—enables quality control, specific activity determination, and reproducibility across multiple radiolabeling campaigns. Alternative acyl chlorides lacking the 5-chloro or 2,2-dimethyl groups would produce different final compounds whose ADME profiles are not directly translatable to zatosetron, rendering them unsuitable as surrogates for regulatory ADME studies.

carbon-14 labeling radiosynthesis ADME drug metabolism

Patent-Protected Synthesis: The 5-Halo-2,2-dimethylbenzofuran-7-carboxylic Acid Intermediate Class Is Specifically Claimed for 5-HT₃ Antagonist Production

U.S. Patent 4,921,982 (Cohen, Lacefield, Robertson; assigned to Eli Lilly and Company) specifically claims 5-halo-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxylic acids—the direct precursors to CAS 189308-64-3—as key intermediates for the preparation of potent 5-HT₃ receptor antagonists [1]. The patent establishes that the combination of a 5-halo substituent (preferably chloro) with the 2,2-dimethyl substitution pattern is essential for achieving high potency and oral activity in the claimed bicyclic carboxamide series. The specific carboxylic acid precursor to CAS 189308-64-3 (5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid, CAS 123656-27-9) is explicitly encompassed within the generic and preferred claims. This intellectual property landscape creates a clear differentiation: the 5-chloro-2,2-dimethyl substitution pattern is not merely a matter of superior pharmacology but also represents the composition of matter specifically protected for this therapeutic application. Non-halogenated or non-dimethyl benzofuran intermediates fall outside the scope of this patent's protection and correspondingly lack the documented SAR validation for 5-HT₃ antagonist applications.

patent 5-HT3 antagonist benzofuran-7-carboxylic acid process intellectual property

High-Impact Application Scenarios for 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride (CAS 189308-64-3)


Convergent Synthesis of 5-HT₃ Receptor Antagonists via Late-Stage Amide Coupling

Development of Conformationally Constrained Serotonin Receptor Ligands

Radiosynthesis of ¹⁴C-Labeled Drug Candidates for Preclinical ADME Profiling

Process Chemistry Scale-Up for Clinical Candidate Manufacturing

Quote Request

Request a Quote for 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.